molecular formula C11H15NO2 B1361970 3-[(3,5-Dimethylphenyl)amino]propanoic acid CAS No. 36053-83-5

3-[(3,5-Dimethylphenyl)amino]propanoic acid

Cat. No.: B1361970
CAS No.: 36053-83-5
M. Wt: 193.24 g/mol
InChI Key: PGAGGEQLCSLYEO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and characterization of this compound emerged within the broader context of amino acid derivative research that gained momentum throughout the mid-to-late twentieth century. While specific historical documentation of this compound's initial discovery remains limited in the available literature, its development can be understood within the framework of systematic investigations into substituted phenylpropanoic acid derivatives that began in earnest during the 1960s and 1970s. The compound represents part of a continuing effort by researchers to explore the chemical space around naturally occurring amino acids, particularly phenylalanine and its synthetic analogs.

The synthetic exploration of dimethylphenyl-substituted amino acid derivatives has roots in the broader investigation of phenylalanine analogs, which began with early work on phenylalanine itself in the late nineteenth century. The systematic study of substituted phenylalanine derivatives, including those with dimethyl substitutions, became more prominent as synthetic methodologies advanced and as researchers recognized the potential biological and chemical significance of these modifications. The specific compound this compound likely emerged from these systematic investigations as researchers sought to understand how positional substitutions on aromatic rings could influence the properties and behavior of amino acid-related molecules.

Research into dimethylphenylalanine derivatives, as documented in recent synthetic studies, has demonstrated the importance of positional isomerism in determining compound properties. These investigations have provided crucial insights into the relationship between substitution patterns and molecular behavior, contributing to the broader understanding of how compounds like this compound might function in various chemical contexts. The development of sophisticated synthetic methodologies, including asymmetric synthesis techniques and advanced purification methods, has enabled the detailed characterization and study of such compounds with increasing precision and reliability.

Nomenclature and Classification in Chemical Taxonomy

The systematic nomenclature of this compound follows established conventions of organic chemical nomenclature, reflecting both its structural features and its position within the broader classification of organic compounds. According to chemical database records, this compound is registered under the Chemical Abstracts Service number 36053-83-5 and carries the molecular registry designation MFCD03988548. The International Union of Pure and Applied Chemistry name precisely describes the compound's structure, indicating the propanoic acid backbone with an amino substituent at the third position that is further substituted with a 3,5-dimethylphenyl group.

From a taxonomical perspective, this compound belongs to several overlapping chemical classifications that reflect its diverse structural elements. The compound falls within the broad category of substituted propanoic acids, specifically those containing aromatic amine substituents. It can also be classified as an aromatic amine derivative, given the presence of the dimethylphenyl group attached to the amino nitrogen. Additionally, the compound represents a member of the phenylpropanoic acid family, albeit with significant structural modifications that distinguish it from simpler members of this class.

The molecular formula C₁₁H₁₅NO₂ reflects the compound's composition and provides important information about its molecular weight of 193 daltons. This molecular weight places the compound within the range typical of small organic molecules while being substantial enough to exhibit significant structural complexity. The presence of both aromatic and aliphatic components, combined with the carboxylic acid and amine functional groups, contributes to its classification as a multifunctional organic compound with potential for diverse chemical interactions and applications.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, reflecting its unique structural features and potential applications. The compound serves as an important model system for investigating the effects of methyl substitution on aromatic rings, particularly in the context of amino acid derivatives. The strategic placement of methyl groups at the 3 and 5 positions of the phenyl ring creates a symmetrical substitution pattern that can influence both the electronic properties of the aromatic system and the overall molecular conformation.

Research interest in this compound is further enhanced by its physicochemical properties, which have been characterized through computational and experimental studies. The compound exhibits a calculated logarithmic partition coefficient of 1.19, indicating moderate lipophilicity that suggests potential for both aqueous and organic phase interactions. The molecular architecture includes 14 heavy atoms with 4 rotatable bonds, providing sufficient conformational flexibility while maintaining structural integrity. The presence of a single aromatic ring system contributes to the compound's stability while the polar surface area of 49 square angstroms suggests appropriate balance between hydrophilic and hydrophobic characteristics.

The compound's potential significance in synthetic chemistry is underscored by the availability of multiple synthetic routes and commercial sources, indicating sustained research interest and practical utility. The presence of both hydrogen bond donor and acceptor groups (2 donors and 3 acceptors) provides opportunities for specific molecular interactions that could be exploited in various applications, from materials science to pharmaceutical research. Furthermore, the carbon bond saturation value of 0.363 indicates a balanced combination of saturated and unsaturated character that could contribute to interesting reactivity patterns and potential for further chemical modification.

Property Value Significance
Molecular Weight 193 Da Moderate size for synthetic accessibility
LogP 1.19 Balanced lipophilicity for diverse applications
Heavy Atoms 14 Sufficient complexity for detailed studies
Rotatable Bonds 4 Appropriate conformational flexibility
Aromatic Rings 1 Structural stability with electronic properties
Polar Surface Area 49 Ų Balanced hydrophilic/hydrophobic character
H-Bond Donors 2 Capacity for specific molecular interactions
H-Bond Acceptors 3 Enhanced interaction potential
Carbon Saturation 0.363 Balanced saturated/unsaturated character

Properties

IUPAC Name

3-(3,5-dimethylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)12-4-3-11(13)14/h5-7,12H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAGGEQLCSLYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368655
Record name N-(3,5-Dimethylphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36053-83-5
Record name N-(3,5-Dimethylphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Synthetic Route

The most commonly reported synthetic approach involves the nucleophilic substitution reaction between 3,5-dimethylaniline and a suitable propanoic acid derivative, typically 3-bromopropanoic acid, under basic conditions. The reaction proceeds via the formation of an amine linkage where the amine group of 3,5-dimethylaniline attacks the electrophilic carbon of the bromopropanoic acid, displacing the bromide ion and forming the desired 3-[(3,5-Dimethylphenyl)amino]propanoic acid.

Step Reagents/Conditions Description
1 3,5-Dimethylaniline, 3-bromopropanoic acid, base (e.g., NaOH) Nucleophilic substitution reaction
2 Purification (recrystallization or chromatography) Isolation of pure product

This method is scalable and adaptable for industrial production, with optimization focusing on reaction temperature, time, and purification techniques to maximize yield and purity.

Industrial Scale Considerations

Industrial synthesis generally follows the same pathway but emphasizes process optimization:

  • Reaction Conditions: Controlled temperature and pH to minimize side reactions.
  • Purification: Use of recrystallization or chromatographic methods to achieve high purity.
  • Yield Optimization: Adjusting molar ratios and reaction time for maximum conversion.

This approach ensures reproducibility and cost-effectiveness in large-scale manufacturing.

Alternative Synthetic Strategies

While direct substitution is the primary method, related derivatives such as sulfonamide-functionalized propanoic acids (e.g., 3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid) have been synthesized via multi-step processes involving:

  • Formation of sulfonamide intermediates by reacting 3,5-dimethylaniline with sulfonyl chlorides.
  • Subsequent coupling with acrylonitrile or other propanoic acid precursors.
  • Purification and characterization by chromatographic and spectroscopic methods.

Although these methods are more complex, they provide insight into functional group modifications that can be applied to the parent compound synthesis.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Type Yield Range (%) Notes
Direct amination with 3-bromopropanoic acid 3,5-Dimethylaniline, 3-bromopropanoic acid, base Nucleophilic substitution 70–85 Simple, scalable, commonly used industrially
Sulfonamide intermediate route 3,5-Dimethylaniline, sulfonyl chloride, acrylonitrile Multi-step coupling 75–86 More complex, allows functional group variation
Esterification and protection (patent method) Hydroxypivalic acid, methyl alcohol, acyl chlorides, ammonia Esterification, protection, ammonolysis 60–80 Multi-step, useful for related amino acid derivatives

Research Findings and Optimization Insights

  • The presence of methyl groups at the 3 and 5 positions on the phenyl ring enhances the compound's lipophilicity, which can influence reaction kinetics and solubility during synthesis.
  • Microwave-assisted synthesis and carbodiimide-mediated coupling have been reported to improve yields and reduce reaction times in analogous compounds, suggesting potential for adaptation to this compound's preparation.
  • Purity validation typically involves high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm structural integrity and absence of impurities.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[(3,5-Dimethylphenyl)amino]propanoic acid is C11H15NO2C_{11}H_{15}NO_2, with a molecular weight of approximately 193.24 g/mol. The structure includes a propanoic acid backbone with an amino group attached to a 3,5-dimethylphenyl moiety, which contributes to its biological activity.

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with enhanced properties. For instance, it can be utilized in the synthesis of derivatives that exhibit improved pharmacological activities.

Biology

The compound has shown promise in biological studies, particularly in enzyme inhibition and protein interactions . Research indicates that it can modulate specific biological pathways by interacting with molecular targets such as enzymes or receptors. This interaction can lead to significant biological effects, including alterations in signal transduction and gene expression .

A notable study highlighted the compound's potential as an antiproliferative agent , demonstrating activity against cancer cell lines such as HeLa cells. The compound's derivatives exhibited IC50 values ranging from 0.69 μM to 11 μM, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Industry

In industrial applications, this compound is being explored for its utility in producing specialty chemicals and materials with specific properties. Its unique chemical structure allows for modifications that can enhance the performance characteristics of end products.

Case Study 1: Anticancer Activity

A research study focused on synthesizing derivatives of this compound and evaluating their anticancer properties. The results indicated that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines, suggesting their potential as candidates for drug development .

CompoundIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
Compound A0.69Doxorubicin2.29
Compound B11Doxorubicin2.29

Case Study 2: Enzyme Inhibition

Another study investigated the enzyme inhibition properties of the compound, revealing that it could effectively inhibit specific enzymes involved in metabolic pathways related to cancer progression. This property positions it as a potential therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 3-[(3,5-Dimethylphenyl)amino]propanoic acid with key analogs:

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Melting Point (°C) Key Functional Groups Biological Activity/Application Reference
This compound 3,5-dimethylphenylamino group C₁₁H₁₅NO₂ Not reported Amino, carboxylic acid Potential scaffold for drug design
3-{[4-(3,4-Dichlorophenyl)thiazol-2-yl]...} 3,4-dichlorophenylthiazole, dimethylphenyl C₂₀H₁₈Cl₂N₂O₂S 114–115 Thiazole, halogens Anticancer (synthesis focus)
3-{(2,5-Dimethylphenyl)[4-(4-nitrophenyl)...} 4-nitrophenylthiazole, dimethylphenyl C₂₀H₁₉N₃O₄S 136–137 Nitro, thiazole Synthetic intermediate
2-methyl-2-(4-(2-((3,5-dimethylphenyl)...} Phenoxy, methylpropanoic acid C₂₀H₂₃NO₃ Not reported Phenoxy, methyl ester Radiotherapy sensitizer
3-(3,5-Dimethylphenyl)propanoic acid 3,5-dimethylphenyl (no amino group) C₁₁H₁₄O₂ Not reported Carboxylic acid Chemical intermediate

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with nitro (NO₂) or halogen (Cl, Br) substituents (e.g., compounds 3g, 3h in ) exhibit higher melting points (114–165°C) compared to non-halogenated analogs, likely due to increased molecular polarity and intermolecular interactions.
  • Biological Activity: Thiazole-containing analogs (e.g., 3h, 3i) are prioritized in anticancer research due to thiazole's role in inhibiting kinase enzymes , whereas phenoxy derivatives (e.g., 18g in ) are explored as radiotherapy sensitizers.

Structural and Crystallographic Insights

  • Crystal Packing: Analysis of 3-phenylpropanoic acid derivatives () reveals that hydrogen bonding between carboxylic acid groups dominates solid-state interactions.
  • Conformational Flexibility : Bulky substituents (e.g., naphthyl in 3j ) restrict rotational freedom, which could influence binding to biological targets compared to the more flexible 3,5-dimethylphenyl group.

Biological Activity

3-[(3,5-Dimethylphenyl)amino]propanoic acid, a compound characterized by its unique structure, has garnered attention in recent years for its potential biological activities. This article delves into the compound's synthesis, biological evaluation, and the implications of its activity in various therapeutic contexts.

Chemical Structure and Synthesis

The chemical formula for this compound is C11H15NO2C_{11}H_{15}NO_2. The compound features a propanoic acid backbone with a dimethyl-substituted phenyl ring attached via an amino group. The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various derivatives of propanoic acid compounds, including those similar to this compound. For instance, derivatives have shown activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 64 µg/mL depending on the specific derivative and pathogen tested .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µg/mL)
3jMRSA1-2
3hE. faecium8-32
8fCandida auris>8

Cytotoxic Effects

In addition to antimicrobial activity, compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, some derivatives exhibited IC50 values in the low micromolar range against leukemia and lung cancer cells . The mechanism of action appears to involve the inhibition of critical signaling pathways associated with cell proliferation and survival.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
5az-baAcute lymphoblastic leukemia (RS4;11)<2
5azNon-small cell lung cancer (NCI-H1299)1.65

The biological activity of this compound derivatives is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Signal Transduction Modulation : Compounds have been shown to affect pathways involving STAT proteins and ERK signaling, leading to decreased proliferation in cancer cells .

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of propanoic acid derivatives against a panel of clinically relevant bacteria. The results indicated that specific modifications to the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria while reducing efficacy against Gram-negative strains .
  • Cancer Cell Proliferation : Another investigation focused on the cytotoxic properties of related compounds in leukemia models. The findings revealed that certain structural features were critical for enhancing anti-cancer activity, suggesting avenues for further drug development .

Q & A

Q. Q1. What synthetic routes are recommended for preparing 3-[(3,5-Dimethylphenyl)amino]propanoic acid, and how can purity be optimized?

Methodological Answer: A common approach involves coupling 3,5-dimethylaniline with a propanoic acid derivative (e.g., acryloyl chloride) followed by hydrolysis. For example:

Amination Step: React 3,5-dimethylaniline with methyl acrylate via Michael addition under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Hydrolysis: Treat the intermediate with aqueous HCl to hydrolyze the ester to the carboxylic acid.
Purity Optimization:

  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.
  • Recrystallize the final product from ethanol/water (1:3) to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Analytical Techniques for Structural Confirmation

Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR (DMSO-d₆) should show signals for the aromatic protons (δ 6.7–7.1 ppm, singlet for 3,5-dimethyl substitution), NH (δ ~8.5 ppm, broad), and propanoic acid protons (δ 2.4–3.1 ppm) .
  • FT-IR: Confirm the carboxylic acid group (O–H stretch at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) and aromatic C–H stretches (~3000–3100 cm⁻¹).
  • Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 222.1). Compare with reference data from structurally similar compounds .

Solubility and Stability in Experimental Buffers

Q. Q3. How does the solubility of this compound vary across pH ranges, and what buffers are optimal for in vitro studies?

Methodological Answer:

  • Solubility Profile:

    pH RangeSolubility (mg/mL)
    2–4>50 (ionized COOH)
    7–8<5 (neutral form)
    >10>30 (deprotonated)
  • Buffer Recommendations:

    • For acidic conditions: 50 mM citrate buffer (pH 3.0).
    • For neutral/basic conditions: Use co-solvents like DMSO (≤5% v/v) in PBS (pH 7.4).
      Stability declines above pH 9 due to hydrolysis of the amide bond; store at −20°C in desiccated form .

Advanced Stability Under Oxidative Stress

Q. Q4. What degradation pathways dominate under oxidative conditions, and how can stability be enhanced?

Methodological Answer:

  • Degradation Pathways:
    • Primary: Oxidation of the aromatic methyl groups to carboxylic acids (e.g., via H₂O₂ or cytochrome P450 mimics).
    • Secondary: Cleavage of the C–N bond under UV light.
  • Stabilization Strategies:
    • Add antioxidants (0.1% BHT) to storage solutions.
    • Conduct reactions under inert atmosphere (N₂/Ar) and avoid prolonged light exposure.
    • Monitor degradation via LC-MS (look for m/z 238.1 [oxidized product]) .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How do substitutions on the phenyl ring influence biological activity?

Methodological Answer:

  • Key Findings from Analogues:

    SubstituentBioactivity Trend (e.g., IC₅₀)Mechanism Insight
    3,5-Dimethyl (target)IC₅₀ = 12 µMEnhanced lipophilicity
    3,5-Di-tert-butylIC₅₀ = 8 µMSteric hindrance improves target binding
    3,5-DimethoxyIC₅₀ = 25 µMReduced membrane permeability
  • Methodology:

    • Use molecular docking (AutoDock Vina) to compare binding affinities with protein targets (e.g., kinases).
    • Correlate logP values (calculated via ChemAxon) with cellular uptake data .

Handling Contradictory Data in Bioactivity Assays

Q. Q6. How should researchers resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Potential Causes:
    • Assay Conditions: Variations in buffer pH, temperature, or co-solvents.
    • Protein Source: Recombinant vs. native protein purity (e.g., endotoxin levels).
  • Resolution Protocol:
    • Standardize assay conditions (e.g., 25°C, pH 7.4, 1% DMSO).
    • Validate using a reference inhibitor (e.g., staurosporine for kinases).
    • Perform dose-response curves in triplicate with internal controls .

Computational Modeling for Mechanism Prediction

Q. Q7. Which computational tools can predict the interaction of this compound with membrane transporters?

Methodological Answer:

  • Tools:
    • Membrane Permeability: Use SwissADME to predict logP and P-glycoprotein substrate likelihood.
    • Transporter Binding: Perform molecular dynamics simulations (GROMACS) with lipid bilayer models.
  • Key Parameters:
    • Predicted logP = 2.1 (moderate permeability).
    • High P-gp efflux risk (≥70% probability), suggesting limited CNS penetration .

pKa Determination and Ionization Effects

Q. Q8. What experimental and computational methods are used to determine the pKa of this compound?

Methodological Answer:

  • Experimental:
    • Potentiometric titration (e.g., Sirius T3 instrument) in 0.15 M KCl at 25°C.
    • Expected pKa: ~4.6 (carboxylic acid), consistent with analogues like 3-(3-chlorophenyl)propanoic acid (pKa 4.59) .
  • Computational:
    • Use MarvinSketch (ChemAxon) or SPARC calculator for in silico estimation.

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